3,5-Dimethylbenzylmagnesium bromide

Overview

Description

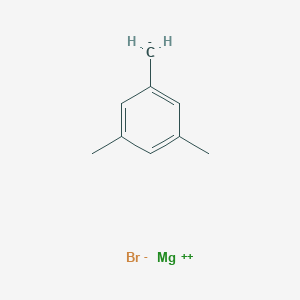

3,5-Dimethylbenzylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound has the molecular formula C9H11BrMg and is typically used in various chemical reactions to introduce the 3,5-dimethylbenzyl group into other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylbenzylmagnesium bromide is commonly prepared by the reaction of 3,5-dimethylbenzyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

3,5-Dimethylbenzyl bromide+Mg→3,5-Dimethylbenzylmagnesium bromide

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is monitored to ensure complete conversion of the starting materials to the desired Grignard reagent.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylbenzylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous conditions to form secondary and tertiary alcohols.

Halides: Reacts with alkyl halides under anhydrous conditions to form new carbon-carbon bonds.

Palladium Catalysts: Used in coupling reactions like the Suzuki-Miyaura coupling.

Major Products Formed

Alcohols: From reactions with carbonyl compounds.

New Carbon-Carbon Bonds: From substitution and coupling reactions.

Scientific Research Applications

3,5-Dimethylbenzylmagnesium bromide is used in various scientific research applications, including:

Organic Synthesis: Used to introduce the 3,5-dimethylbenzyl group into complex organic molecules.

Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: Used in the preparation of polymers and other advanced materials.

Chemical Biology: Utilized in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 3,5-dimethylbenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

Benzylmagnesium Bromide: Similar in structure but lacks the methyl groups at the 3 and 5 positions.

3,5-Dimethylphenylmagnesium Bromide: Similar but the magnesium bromide is attached directly to the aromatic ring.

3,5-Dimethylbenzyl Lithium: Similar but uses lithium instead of magnesium.

Uniqueness

3,5-Dimethylbenzylmagnesium bromide is unique due to the presence of the 3,5-dimethyl groups, which can influence the reactivity and selectivity of the compound in various chemical reactions. These methyl groups can provide steric hindrance and electronic effects that are not present in other similar compounds.

Biological Activity

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and research findings.

Overview of Thiazole Compounds

Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The thiazole ring system contributes to the bioactivity of these compounds through various mechanisms, such as enzyme inhibition and receptor interaction. Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate exemplifies this class with promising pharmacological profiles.

The biological activity of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate primarily involves its interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in various biological pathways. For instance, studies suggest that this compound can effectively inhibit the enzyme mtFabH, a target in the treatment of tuberculosis caused by Mycobacterium tuberculosis .

Antimicrobial Activity

Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has shown notable activity against M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (approximately 240 nM) . This potency positions it as a potential candidate for developing new anti-tubercular therapies. The compound's mechanism involves binding to the active site of mtFabH, disrupting fatty acid synthesis essential for bacterial survival.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate has been evaluated for its anticancer properties with promising results. In vitro studies have demonstrated that modifications in the phenyl ring can enhance cytotoxic activity against cancer cells .

Structure-Activity Relationships (SAR)

The structure of Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate plays a crucial role in its biological activity. Key observations include:

| Substituent | Effect on Activity |

|---|---|

| Methyl group (C5) | Enhances electron donation and increases activity |

| Phenyl ring position | Variations in substitution lead to different levels of cytotoxicity |

| Amino group (C2) | Essential for binding interactions with target proteins |

Studies have shown that specific substitutions can significantly alter the compound's potency against different cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazole derivatives in treating infectious diseases and cancer:

- Antitubercular Activity : A study identified Methyl 2-amino-5-benzylthiazole-4-carboxylate as a potent inhibitor against M. tuberculosis, outperforming traditional treatments like isoniazid (INH) .

- Cytotoxicity Against Cancer Cells : Research demonstrated that thiazoles with specific substitutions exhibited IC50 values lower than established anticancer drugs like doxorubicin, indicating their potential as effective chemotherapeutics .

- Antiviral Properties : Some derivatives have shown promise as antiviral agents against flaviviruses, suggesting broader therapeutic applications beyond antimicrobial and anticancer activities .

Properties

IUPAC Name |

magnesium;1-methanidyl-3,5-dimethylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBZRWFVJIASKJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[CH2-])C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.